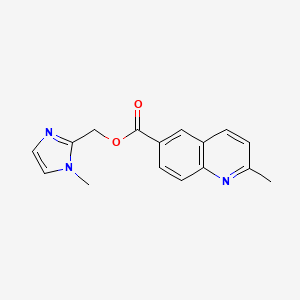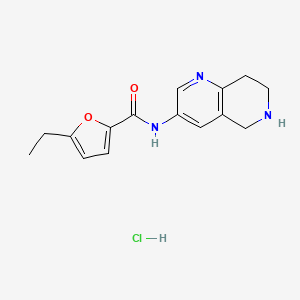
(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate, also known as IQ-1, is a small molecule inhibitor that is used in scientific research to study the Wnt signaling pathway. This pathway plays a crucial role in many biological processes, including embryonic development, tissue regeneration, and cancer. IQ-1 has been shown to selectively inhibit the Wnt pathway and has potential applications in drug discovery and development.
Mecanismo De Acción
(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate selectively inhibits the Wnt signaling pathway by binding to the protein TNIK, which is a key regulator of the pathway. TNIK is involved in the activation of the Wnt pathway, and inhibition of TNIK activity leads to decreased Wnt signaling. This compound has been shown to bind to the kinase domain of TNIK and inhibit its activity, leading to decreased Wnt signaling.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit the Wnt signaling pathway and has potential applications in drug discovery and development. The Wnt pathway plays a crucial role in many biological processes, including embryonic development, tissue regeneration, and cancer. Dysregulation of the Wnt pathway has been implicated in many diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to have anti-cancer activity in vitro and in vivo, and has potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It selectively inhibits the Wnt pathway and has potential applications in drug discovery and development. However, there are also some limitations to its use. It may not be effective in all cell types or in vivo models, and its specificity for TNIK may be limited.
Direcciones Futuras
There are several future directions for the use of (1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate in scientific research. One area of interest is the development of more potent and selective inhibitors of the Wnt pathway. Another area of interest is the use of this compound in combination with other inhibitors or chemotherapeutic agents for the treatment of cancer. Additionally, this compound may have potential applications in the treatment of other diseases, such as osteoporosis and Alzheimer's disease, which are also associated with dysregulation of the Wnt pathway.
Métodos De Síntesis
The synthesis of (1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate involves several steps, starting with the reaction of 2-methylquinoline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (1-methylimidazol-2-yl)methanol in the presence of a base to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be scaled up for larger quantities.
Aplicaciones Científicas De Investigación
(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate is primarily used in scientific research to study the Wnt signaling pathway. This pathway is involved in many biological processes, including embryonic development, tissue regeneration, and cancer. Dysregulation of the Wnt pathway has been implicated in many diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to selectively inhibit the Wnt pathway and has potential applications in drug discovery and development.
Propiedades
IUPAC Name |
(1-methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-3-4-12-9-13(5-6-14(12)18-11)16(20)21-10-15-17-7-8-19(15)2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTAMBFUURSYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OCC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7641250.png)
![7-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7641256.png)
![1-cyclopropyl-N-[3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]-5-methylpyrrolidin-3-amine](/img/structure/B7641268.png)
![4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7641271.png)

![3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine](/img/structure/B7641281.png)
![N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641288.png)
![N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B7641293.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641312.png)
![2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B7641318.png)
![3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B7641333.png)
![Methyl 5-[cyclopropylmethyl(prop-2-ynyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7641342.png)
![N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7641367.png)